N-Desmethyl Vinblastine

Übersicht

Beschreibung

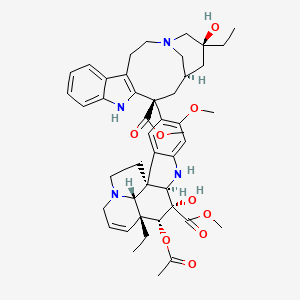

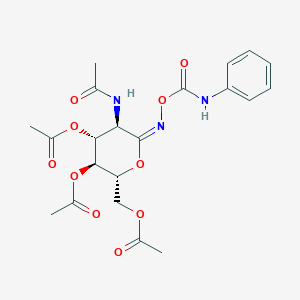

N-Desmethyl Vinblastine is an alkaloid derived from the Catharanthus roseus plant, commonly known as the Madagascar periwinkle. It is a derivative of vinblastine, a chemotherapeutic agent used to treat various cancers. N-Desmethyl Vinblastine has been studied for its potential use in treating cancer as well as other diseases, and has been found to have a variety of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Antitumor Therapy

“N-Desmethyl Vinblastine” is a derivative of Vinblastine, which is widely used in antitumor therapy . It works by disrupting microtubule dynamics, causing mitotic arrest and cell death . This makes it a potent tool in the fight against various cancers.

Hematological and Lymphatic Neoplasms Treatment

Vinblastine, from which “N-Desmethyl Vinblastine” is derived, is one of the first microtubule-targeting agents to be produced and certified for the treatment of hematological and lymphatic neoplasms . This suggests potential applications of “N-Desmethyl Vinblastine” in these areas.

DNA Repair and RNA Synthesis Inhibition

Vinblastine inhibits the DNA repair and the RNA synthesis mechanisms, blocking the DNA-dependent RNA polymerase . This suggests that “N-Desmethyl Vinblastine” may also have similar properties, making it useful in research related to DNA repair and RNA synthesis.

Derivative Synthesis

In the chemistry of dimeric Vinca alkaloids, enormous efforts have been directed towards synthesizing new derivatives of the antitumor agents vinblastine and vincristine so as to obtain novel compounds with improved therapeutic properties . “N-Desmethyl Vinblastine” could be a valuable compound in this research area.

Microbial Production

The low yield of these vinca alkaloids from the plant and the difficulty of meeting their huge colossal demand around the globe prompted researchers to create a variety of approaches . “N-Desmethyl Vinblastine” could potentially be produced using engineered yeast or other microorganisms , providing a more sustainable and scalable production method.

Bioavailability Improvement

One of the key issues facing vinca alkaloids applications include increasing bioavailability without causing harm to patient’s health . Research into “N-Desmethyl Vinblastine” could help address this issue, potentially leading to more effective treatments with fewer side effects.

Wirkmechanismus

Target of Action

N-Desmethyl Vinblastine primarily targets microtubules , which are a part of the cell’s cytoskeleton . Microtubules play a crucial role in maintaining the structure of the cell, intracellular transport, and cell division .

Mode of Action

N-Desmethyl Vinblastine interacts with its target, the microtubules, by binding to the tubulin proteins of the mitotic spindle . This interaction leads to the disruption of microtubule assembly, thereby inhibiting mitosis at metaphase . The compound’s binding to the microtubular proteins results in the crystallization of the microtubule, leading to mitotic arrest or cell death .

Biochemical Pathways

The biochemical pathway affected by N-Desmethyl Vinblastine is the cell cycle , specifically the M phase or mitosis . The compound’s interaction with tubulin disrupts the formation of the mitotic spindle, a structure necessary for the separation of chromosomes during anaphase of mitosis . This disruption leads to cell cycle arrest at metaphase .

Pharmacokinetics

The pharmacokinetics of N-Desmethyl Vinblastine involves a three-compartment open model system . The α phase has a half-life of 3.90 ± 1.46 minutes, the β phase has a half-life of 53.0 ± 13.0 minutes, and the γ phase has a half-life of 1173.0 ± 65.0 minutes . These phases represent the absorption, distribution, and elimination of the compound, respectively .

Result of Action

The action of N-Desmethyl Vinblastine results in cell cycle arrest and potentially cell death . The compound’s disruption of microtubule assembly prevents the proper formation of the mitotic spindle and the kinetochore, structures necessary for chromosome separation during mitosis . This disruption leads to cell cycle arrest at metaphase and can result in cell death .

Action Environment

The action of N-Desmethyl Vinblastine can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of P-glycoprotein, a drug-efflux pump that is overexpressed in multidrug-resistant cells . This protein can modulate the intracellular accumulation of N-Desmethyl Vinblastine, potentially influencing its efficacy .

Eigenschaften

IUPAC Name |

methyl (1S,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H56N4O9/c1-7-41(53)22-27-23-44(39(51)56-5,35-29(14-18-48(24-27)25-41)28-12-9-10-13-32(28)46-35)31-20-30-33(21-34(31)55-4)47-36-43(30)16-19-49-17-11-15-42(8-2,37(43)49)38(58-26(3)50)45(36,54)40(52)57-6/h9-13,15,20-21,27,36-38,46-47,53-54H,7-8,14,16-19,22-25H2,1-6H3/t27-,36+,37-,38+,41-,42+,43-,44-,45-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEIXXHHUOSBLA-UQUCNHJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H56N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

796.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Desmethyl Vinblastine | |

CAS RN |

18172-50-4 | |

| Record name | 1-Demethylvincaleukoblastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18172-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Demethylvincaleukoblastine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018172504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-DEMETHYLVINCALEUKOBLASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER7ATN96R8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

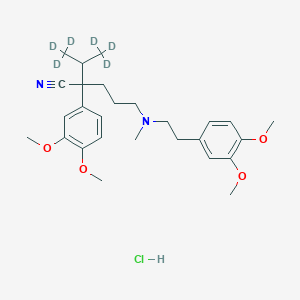

Q1: What is the significance of using 14C-formic acid in the synthesis of 14C-labelled Vincristine from N-Desmethyl Vinblastine?

A1: The research abstract highlights the use of 14C-formic acid in the formylation of N-Desmethyl Vinblastine to produce 14C-labelled Vincristine []. This specific approach is strategically employed to incorporate a radioactive carbon atom into the Vincristine structure. This radioactive labeling is invaluable for researchers studying the distribution, metabolism, and elimination of Vincristine in biological systems. By tracking the radioactive 14C label, scientists can gain crucial insights into the drug's pharmacokinetics and pharmacodynamics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS,7aS)-2,2,6,6-Tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxole-4,8-diol](/img/structure/B1140339.png)

![4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one](/img/structure/B1140356.png)